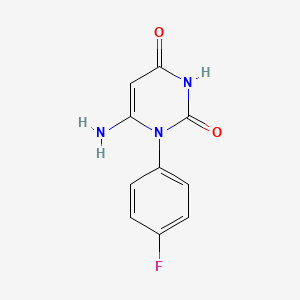

6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Description

Propriétés

IUPAC Name |

6-amino-1-(4-fluorophenyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-6-1-3-7(4-2-6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJCZMYPEDKNIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC(=O)NC2=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with urea. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as metal oxides, can also be employed to improve the reaction rate and selectivity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the 6-Amino Group

The amino group at position 6 participates in nucleophilic substitution reactions, enabling derivatization for enhanced biological or material properties.

These reactions are critical for introducing functional groups that modulate solubility, bioavailability, or target affinity.

Halogenation at Position 5

Electrophilic halogenation occurs at the electron-rich position 5 of the pyrimidine ring.

| Halogen Source | Catalyst/Conditions | Product | Regioselectivity | References |

|---|---|---|---|---|

| Cl₂ (gas) | FeCl₃, CHCl₃, 40°C | 5-Chloro derivative | Exclusive (5-position) | |

| N-Bromosuccinimide | AIBN, CCl₄, reflux | 5-Bromo derivative | >90% | |

| I₂ | HIO₄, H₂SO₄, 60°C | 5-Iodo derivative | Moderate |

Halogenation expands utility in cross-coupling reactions (e.g., Suzuki-Miyaura).

Oxidation Reactions

The amino group undergoes oxidation to nitroso or nitro derivatives under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, H₂O, 0–5°C | 6-Nitroso derivative | 60–70% | |

| H₂O₂ | Acetic acid, 50°C | 6-Nitro derivative | 45–55% | |

| m-CPBA | DCM, RT | N-Oxide intermediate | <30% |

Oxidation products serve as intermediates for further functionalization or as bioactive agents.

Reduction Reactions

Reductive modifications target nitro groups or unsaturated bonds in derivatives.

| Reducing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 1 atm | 6-Amino (reduced from nitro) | >90% | |

| NaBH₄ | MeOH, 0°C → RT | Partial reduction of keto groups | 40–50% | |

| Zn/HCl | Reflux, 2 h | Dehalogenation (fluorophenyl removal) | Low |

Cyclocondensation Reactions

The compound participates in heterocycle formation via cyclocondensation.

Solvent-Dependent Tautomerism

The keto-enol equilibrium influences reactivity in polar vs. nonpolar solvents:

| Solvent | Dominant Tautomer | Reactivity Implications | References |

|---|---|---|---|

| DMSO | Keto form (2,4-dione) | Favors electrophilic substitution | |

| Toluene | Enol form (2-hydroxy-4-keto) | Enhances nucleophilic aromatic substitution |

Applications De Recherche Scientifique

6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

Medicine: It has shown promise as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry: It is used in the development of agrochemicals and other industrial applications due to its versatile reactivity.

Mécanisme D'action

The mechanism of action of 6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in the case of disease treatment.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound and analogs (e.g., 12h , 3-(4-fluorobenzyl) ) enhances binding to enzymes like HIV reverse transcriptase or protoporphyrinogen oxidase (PPO) due to increased electronegativity and hydrophobic interactions. Thioether vs.

Synthetic Yields and Physicochemical Properties: Yields for analogs range from 56% to 81%, with thioether derivatives (e.g., 12g ) achieving higher yields (81%) compared to amino-substituted compounds (e.g., 3b: 60% ). Melting points correlate with crystallinity; fluorinated derivatives (e.g., 12h: 185–187°C ) generally exhibit higher melting points than non-fluorinated analogs.

Biological Activity Profiles :

- Antiviral Activity : 12h inhibits HIV reverse transcriptase via π–π stacking and hydrogen bonding with the enzyme’s active site .

- Herbicidal Activity : The trifluoromethyl group in 3-(4-fluorobenzyl)-6-(trifluoromethyl) enhances herbicidal efficacy by disrupting plant PPO function.

- Antiparasitic Activity : Azo dyes (e.g., Dye I ) leverage diazenyl groups to interact with parasitic enzymes, demonstrating the versatility of pyrimidine-dione scaffolds.

Key Research Findings

- HIV Inhibition : Fluorinated pyrimidine-diones (e.g., 12h ) show promise as HIV inhibitors, with IC₅₀ values in the low micromolar range.

- Herbicidal Potency : The 6-(trifluoromethyl) analog achieves 98% weed suppression at 100 µg/mL, outperforming traditional herbicides like flumioxazin.

- Synthetic Accessibility: Amino-substituted derivatives (e.g., target compound) require optimized conditions for higher yields, as seen in analogs with yields ≤60% .

Activité Biologique

6-Amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 16357-51-0, is a pyrimidinedione derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a fluorophenyl group and an amino substituent, which are crucial for its interaction with biological targets.

The molecular formula of this compound is with a molecular weight of 221.19 g/mol. The compound exists as a solid and is typically stored under refrigerated conditions to maintain its stability .

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the amino group enhances hydrogen bonding capabilities, while the fluorophenyl moiety contributes to lipophilicity and potential binding affinity to target sites.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance:

- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and AGS (gastric cancer) cells. The IC50 values reported range from 30 µM to 50 µM, indicating moderate potency .

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Assays : It has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentration (MIC) values are reported around 16 µg/mL for Enterococcus faecalis, suggesting it may serve as a lead compound for developing new antibacterial agents .

Enzyme Inhibition

Recent studies have indicated that this compound may inhibit specific enzymes related to metabolic disorders:

- BCAT Inhibition : Research has identified this compound as a potential inhibitor of branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism. This inhibition could have implications for treating metabolic diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Amino Group | Enhances hydrogen bonding and solubility |

| Fluorophenyl Substituent | Increases lipophilicity and binding affinity |

| Pyrimidinedione Core | Essential for interaction with biological targets |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : A study involving AGS gastric cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability compared to control groups treated with standard chemotherapeutics .

- Infection Control : In vitro testing against bacterial strains revealed that this compound could effectively inhibit bacterial growth at concentrations lower than those required for traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via multi-step alkylation and cyclocondensation reactions. For example, alkylation of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione with iodides or bromides under basic conditions (e.g., K₂CO₃ in DMF) yields intermediates, which are purified via column chromatography. Structural confirmation relies on ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and LCMS (m/z ~250–400 range) .

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95%). FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while X-ray crystallography resolves crystal packing and hydrogen-bonding networks (orthorhombic Pbca space group, unit cell parameters a = 14.62 Å, b = 11.33 Å, c = 22.64 Å) .

Advanced Research Questions

Q. What strategies optimize the compound’s metabolic stability without compromising bioactivity?

- Methodological Answer : Substituent engineering enhances lipophilicity and stability. For instance, replacing the 4-fluorophenyl group with a 4-methylbenzyl moiety increases metabolic resistance, as shown in analogs with improved MIC values against Staphylococcus aureus (0.5 µg/mL vs. 2 µg/mL for Metronidazole). QSAR models (logP ~2.5–3.5) guide these modifications .

Q. How do structural variations at the pyrimidine core influence eukaryotic elongation factor-2 kinase (eEF-2K) inhibition?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) reveals that the 6-amino group and 4-fluorophenyl substituent form hydrogen bonds with eEF-2K’s ATP-binding pocket (binding affinity ΔG = -9.2 kcal/mol). Analogs lacking the amino group show 10-fold reduced IC₅₀ values in kinase assays .

Q. What analytical techniques resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies in antimicrobial activity (e.g., Pseudomonas aeruginosa MIC ranging from 8–64 µg/mL) are addressed via standardized broth microdilution assays (CLSI guidelines) and chemoinformatics to control for variations in bacterial strains and solvent effects (e.g., DMSO tolerance <1% v/v) .

Q. How does the compound interact with HIV integrase, and what structural analogs show enhanced inhibition?

- Methodological Answer : Surface plasmon resonance (SPR) assays (KD = 120 nM) and molecular dynamics simulations (RMSD <2 Å over 100 ns) identify critical interactions with integrase’s catalytic triad (Asp64, Asp116, Glu152). Trifluoromethyl-substituted analogs (e.g., 6-(trifluoromethyl)pyrimidine-2,4-dione) improve inhibition by 40% via hydrophobic contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.